N-(1H-1,3-benzodiazol-2-yl)-6-chloropyridazine-3-carboxamide
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Overview
Description
N-(1H-1,3-benzodiazol-2-yl)-6-chloropyridazine-3-carboxamide is a heterocyclic compound that features both benzimidazole and pyridazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-6-chloropyridazine-3-carboxamide typically involves the condensation of 2-aminobenzimidazole with 6-chloropyridazine-3-carboxylic acid. The reaction is often facilitated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
This includes using continuous flow reactors to improve yield and reduce reaction time, as well as employing purification techniques like crystallization and chromatography to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-6-chloropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorine atom in the pyridazine ring can be substituted with various nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions
Major Products
Oxidation: N-oxides of the benzimidazole moiety.
Reduction: Amino derivatives of the pyridazine ring.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)-6-chloropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-6-chloropyridazine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: Shares the benzimidazole moiety but lacks the pyridazine ring.
N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide: Similar structure with additional functional groups, used as an anticancer agent .
Uniqueness
N-(1H-1,3-benzodiazol-2-yl)-6-chloropyridazine-3-carboxamide is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-chloropyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5O/c13-10-6-5-9(17-18-10)11(19)16-12-14-7-3-1-2-4-8(7)15-12/h1-6H,(H2,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASHMHCCPMETKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=NN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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